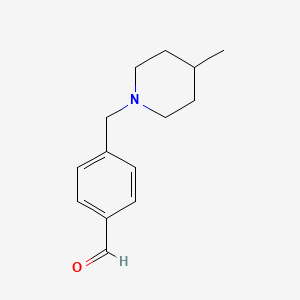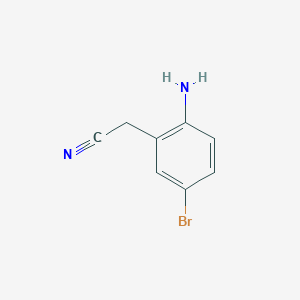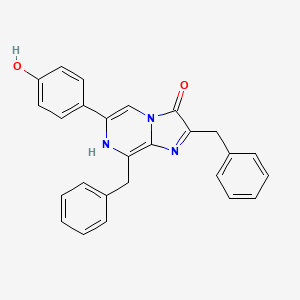
4-((4-Methylpiperidin-1-yl)methyl)benzaldehyde
Descripción general
Descripción
4-((4-Methylpiperidin-1-yl)methyl)benzaldehyde is a useful research compound. Its molecular formula is C14H19NO and its molecular weight is 217.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-((4-Methylpiperidin-1-yl)methyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-Methylpiperidin-1-yl)methyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chiral Ligands and Catalysis : A study explored the synthesis of enantiopure compounds based on l-pipecolinic acid, which is related to the chemical structure of interest. These compounds exhibited a singular behavior on the stereocontrol of benzaldehyde and diethylzinc reaction, highlighting their potential as novel chiral ligands for catalytic applications (Alvarez-Ibarra, Luján, & Quiroga-Feijóo, 2010).
Synthesis of Furo[3,2-b]pyridines : Another study described the synthesis of highly functionalized furo[3,2-b]pyridines, which are important in pharmaceutical chemistry. The process involves a [4+2] hetero-Diels–Alder reaction, indicating the use of related compounds in facilitating complex organic synthesis (Siddiqui et al., 2013).
Ratiometric Fluorescent Probe : A particular derivative was designed as a ratiometric fluorescent probe for cysteine and homocysteine, displaying a large emission shift upon interaction. This is significant in the field of biochemical sensing and diagnostics (Lin et al., 2008).
Biocompatible Chemosensors : Compounds based on 4-methyl-2,6-diformylphenol (related in structure to the compound of interest) were explored as fluorescent chemosensors for pH. These chemosensors are crucial in differentiating between normal cells and cancer cells, which have varying pH levels (Dhawa et al., 2020).
Synthesis of Anticancer Drug Intermediates : A synthesis method for 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a water-soluble aldehyde, was optimized as it is an important intermediate for small molecule anticancer drugs. This showcases the role of similar compounds in medicinal chemistry and drug development (Zhang et al., 2018).
Propiedades
IUPAC Name |
4-[(4-methylpiperidin-1-yl)methyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-12-6-8-15(9-7-12)10-13-2-4-14(11-16)5-3-13/h2-5,11-12H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWDFCXYQIXWCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Methylpiperidin-1-yl)methyl)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-chloro-4-[(E)-2-nitroethenyl]phenol](/img/structure/B7795697.png)








![1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7795766.png)